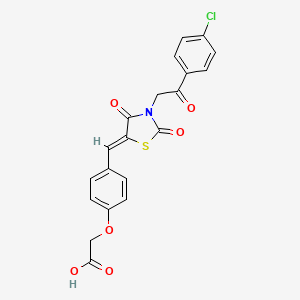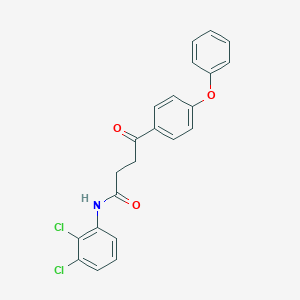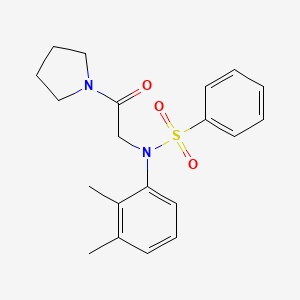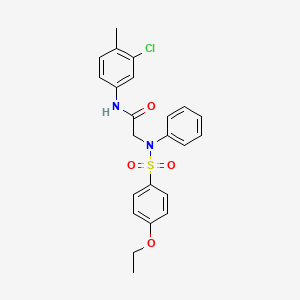
Skp Inhibitor C16
Overview
Description
Skp Inhibitor C16 is a compound known for its inhibitory effects on protein kinase R (PKR), a serine/threonine kinase involved in various cellular processes, including the regulation of protein synthesis and response to stress signals . This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer and viral infections .
Preparation Methods
The synthesis of Skp Inhibitor C16 involves a series of chemical reactions. One of the synthetic routes includes the use of molecular modeling methods to design and synthesize potential PKR inhibitors . The compound is typically synthesized through a novel synthetic pathway that involves the reaction of specific precursors under controlled conditions . Industrial production methods for this compound are not extensively documented, but the synthesis generally requires precise control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Skp Inhibitor C16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be modified to enhance its inhibitory effects on PKR by altering its functional groups through substitution reactions .
Scientific Research Applications
Skp Inhibitor C16 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of PKR and its downstream effects . In biology, it is employed to investigate the role of PKR in cellular processes such as apoptosis and stress response . In medicine, this compound has shown promise in treating diseases like hepatocellular carcinoma by suppressing tumor proliferation and angiogenesis .
Mechanism of Action
The mechanism of action of Skp Inhibitor C16 involves its binding to the ATP-binding site of PKR, thereby inhibiting the autophosphorylation of PKR . This inhibition prevents the activation of PKR and its downstream signaling pathways, which include the phosphorylation of eukaryotic initiation factor 2 alpha (eIF-2α) . By blocking these pathways, this compound can reduce protein synthesis and modulate cellular responses to stress .
Comparison with Similar Compounds
Skp Inhibitor C16 is unique in its specific inhibition of PKR. Similar compounds include other PKR inhibitors such as imidazolo-oxindole derivatives . These compounds also target the ATP-binding site of PKR but may differ in their potency and specificity . For example, compound 5, another PKR inhibitor, has shown significant cell-protective effects under oxidative stress conditions, similar to this compound . this compound is distinguished by its ability to inhibit PKR autophosphorylation effectively and its potential therapeutic applications in cancer and viral infections .
Properties
IUPAC Name |
2-[4-[(Z)-[3-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO6S/c21-14-5-3-13(4-6-14)16(23)10-22-19(26)17(29-20(22)27)9-12-1-7-15(8-2-12)28-11-18(24)25/h1-9H,10-11H2,(H,24,25)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROYNXVBTGKBIR-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione](/img/structure/B3671043.png)
![4-(4-chlorophenoxy)-2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3671049.png)
![2-[4-(benzyloxy)-3-bromobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B3671050.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B3671061.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B3671067.png)
![6-Chloro-3-[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B3671075.png)
![2,2,2-TRICHLORO-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE](/img/structure/B3671076.png)
![2-(2,3-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3671083.png)
![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3671090.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyphenyl)glycinamide](/img/structure/B3671127.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B3671135.png)

